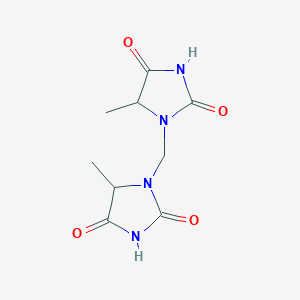
1,1'-Methylenebis(5-methylimidazolidine-2,4-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of two imidazolidine-2,4-dione rings connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) typically involves the reaction of 5-methylimidazolidine-2,4-dione with formaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the methylene bridge. The reaction conditions, including temperature and pH, are carefully optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production capacity, cost-effectiveness, and environmental considerations. The industrial production process is designed to ensure consistent quality and high efficiency, often incorporating advanced techniques such as automated control systems and in-line monitoring .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methylene bridge and imidazolidine rings can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolidine-2,4-dione derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the imidazolidine rings .
Aplicaciones Científicas De Investigación
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of flame retardants, coatings, and other industrial materials
Mecanismo De Acción
The mechanism of action of 1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
5-Methylimidazolidine-2,4-dione: A related compound with similar structural features but lacking the methylene bridge.
1,1’-Methylenebis(imidazolidine-2,4-dione): Another similar compound with imidazolidine-2,4-dione rings but without the methyl groups
Uniqueness
1,1’-Methylenebis(5-methylimidazolidine-2,4-dione) is unique due to the presence of both the methylene bridge and the methyl groups on the imidazolidine rings. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications .
Propiedades
Número CAS |
106226-97-5 |
|---|---|
Fórmula molecular |
C9H12N4O4 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
5-methyl-1-[(5-methyl-2,4-dioxoimidazolidin-1-yl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C9H12N4O4/c1-4-6(14)10-8(16)12(4)3-13-5(2)7(15)11-9(13)17/h4-5H,3H2,1-2H3,(H,10,14,16)(H,11,15,17) |
Clave InChI |
KFWWINBQVMFYGW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)NC(=O)N1CN2C(C(=O)NC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


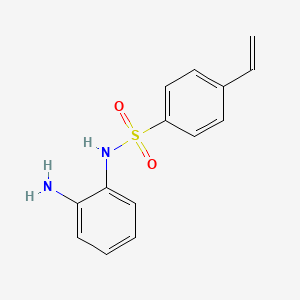

![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)
![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)
![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)
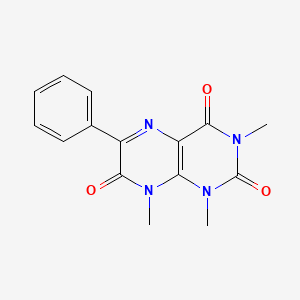
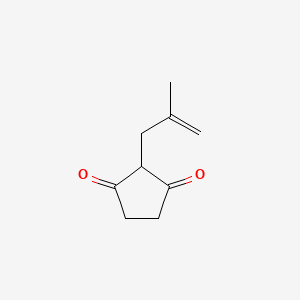
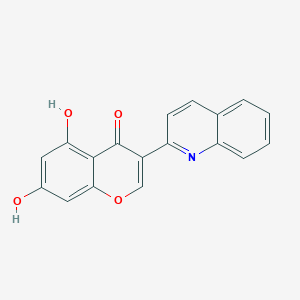
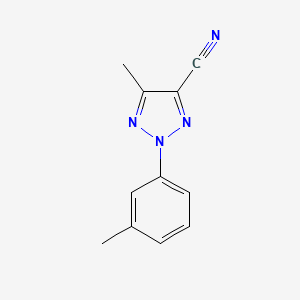
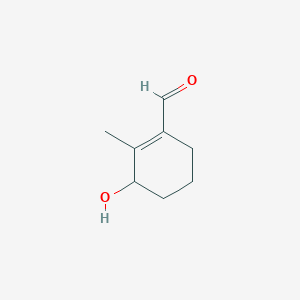
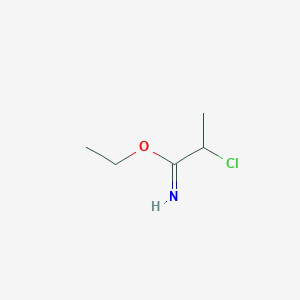
![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)
![N-{3-[(2-Hydroxyethyl)(methyl)amino]propyl}dodecanamide](/img/structure/B14321669.png)
